molecular formula C13H8ClIN2O3 B5262090 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide CAS No. 5265-22-5

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide

Cat. No.: B5262090
CAS No.: 5265-22-5
M. Wt: 402.57 g/mol
InChI Key: PUFXLMJNPWQMGF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide is a complex organic compound (Molecular Formula: C13H8ClIN2O3, Molecular Weight: 402.57 g/mol) characterized by a benzamide core structure with multiple functional groups: a chloro substituent at the 2-position, a nitro group at the 5-position of the benzene ring, and a 4-iodophenyl amide group . This specific arrangement contributes to its physical properties, including a calculated density of 1.879 g/cm³ and a high boiling point of 416.9°C, indicating its stability and making it a solid candidate for advanced chemical synthesis . The structural complexity of this benzamide derivative, particularly the presence of electron-withdrawing groups and a heavy iodine atom, suggests its primary value as a specialized chemical intermediate and building block in medicinal chemistry and drug discovery. Benzamide scaffolds are widely recognized in scientific literature for exhibiting a diverse range of biological activities. Research on analogous compounds has demonstrated significant potential in areas such as antidiabetic applications, where similar nitrobenzamide derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, key enzymes targeted for the management of type-II diabetes . Furthermore, benzamide cores are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties, positioning this compound as a valuable template for developing new therapeutic agents and probing biochemical pathways . Application Note: This product is intended for use as a key intermediate in organic synthesis and pharmaceutical research. Its reactive sites, including the chloro, nitro, and iodo substituents, make it amenable to various cross-coupling reactions and further functionalization, allowing researchers to create a library of compounds for structure-activity relationship (SAR) studies. Handling and Safety: Please refer to the corresponding Safety Data Sheet (SDS) for safe handling procedures. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXLMJNPWQMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345296
Record name 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5265-22-5
Record name 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor, followed by halogenation reactions to introduce the chloro and iodo groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and chlorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2-chloro-N-(4-iodophenyl)-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide, highlighting structural variations and their impacts:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Iodophenyl group ~428.56 (calculated) Hypothesized enhanced lipophilicity and radiolabeling potential due to iodine N/A
2-Chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide Benzimidazole core with 4-ethylphenyl and methyl groups 435.2 PPARγ-agonist activity; 98% purity, LC-MS: tR = 0.9 min
2-Chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide 3,4-Difluorophenyl group 312.66 LogP = 3.70; potential RORγ modulation (based on structural similarity to active PPARγ ligands)
2-Chloro-N-(4-chlorophenyl)-5-nitrobenzamide 4-Chlorophenyl group 292.68 LogP = 2.54; anti-parasitic activity against Trypanosoma brucei
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide 2-Chloro-3-methylphenyl group 357.75 RORγ agonist: Induces IL17A/IL17F expression (2.1-fold G6PC induction)
5-Chloro-N-(4-nitrophenyl)-2-nitrobenzamide Nitro group at position 5; 4-nitrophenyl group 313.69 Structural isomer; crystallography data corrected for regiochemistry

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation and coupling steps. Key approaches include:

  • Chlorination/Nitration: Start with a benzoic acid derivative, using mixed acids (HNO₃/H₂SO₄) for nitration at the 5-position. Chlorination can be achieved via SOCl₂ or PCl₅ under reflux .
  • Iodination: Introduce the iodine substituent on the aniline derivative (e.g., 4-iodoaniline) using I₂/KI in acidic conditions or via Ullmann coupling for aromatic iodination .
  • Amide Coupling: React 2-chloro-5-nitrobenzoyl chloride with 4-iodoaniline in dry dichloromethane (DCM) using a base like triethylamine (Et₃N) at 0–25°C. Monitor completion via TLC .
    Optimization Tips:
  • Use anhydrous solvents to prevent hydrolysis of the acyl chloride intermediate.
  • Vary reaction times (1–12 hours) and temperatures (0–50°C) to maximize yield .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic proton environments (e.g., nitro group deshields adjacent protons) and confirm iodine’s presence via coupling patterns. Compare with PubChem data for similar benzamides .
  • IR Spectroscopy: Detect characteristic amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern (due to chlorine and iodine) .

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal analysis to unambiguously determine the structure, especially if substituent orientations (e.g., nitro vs. chloro groups) are ambiguous .
  • Computational Modeling: Perform density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. Software like Gaussian or ORCA can predict chemical shifts .
  • Decoupling Experiments: Conduct NOESY or COSY NMR to resolve overlapping signals from aromatic protons .

Advanced: What mechanistic insights are critical for introducing the nitro group in this compound?

Methodological Answer:

  • Electrophilic Nitration: Study the regioselectivity of nitration using mixed acid (HNO₃/H₂SO₄). The chloro group at position 2 directs nitration to position 5 via meta-directing effects.
  • Kinetic vs. Thermodynamic Control: Vary reaction temperatures (e.g., 0°C vs. 50°C) to determine if intermediate formation (e.g., Wheland complex) favors kinetic or thermodynamic products .
  • Isotopic Labeling: Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation .

Advanced: How to design experiments to evaluate its biological activity in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known sensitivity to nitro/iodo groups (e.g., tyrosine kinases or nitroreductases) .
  • Inhibition Assays: Use fluorescence-based assays (e.g., NADPH depletion for nitroreductases) or radiometric assays with ³H-labeled substrates.
  • Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of key residues .

Advanced: What strategies mitigate degradation of this compound under varying pH conditions?

Methodological Answer:

  • Stability Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Identify degradation products using LC-MS .
  • Protective Groups: Temporarily protect the amide group (e.g., with Boc) during reactions in acidic/basic conditions .
  • Formulation: For biological assays, use DMSO stock solutions stored at -20°C to prevent hydrolysis .

Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Compute Fukui indices to identify electrophilic centers (e.g., chloro group at position 2) prone to substitution .
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate reactivity in DMF vs. DCM.
  • Transition State Analysis: Locate energy barriers for SNAr (nucleophilic aromatic substitution) using iodine as a leaving group .

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